molecular formula C19H18O5 B2787485 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one CAS No. 637750-71-1

7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2787485
CAS No.: 637750-71-1
M. Wt: 326.348
InChI Key: SRQGFLFHMYMJOB-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzopyran-4-one core substituted with ethoxy groups at positions 7 and 3-(2-ethoxyphenoxy). Chromen-4-ones (flavonoids) are well-documented for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

7-ethoxy-3-(2-ethoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-3-21-13-9-10-14-17(11-13)23-12-18(19(14)20)24-16-8-6-5-7-15(16)22-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGFLFHMYMJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. One common synthetic route includes the following steps:

  • Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through a condensation reaction between a phenol derivative and a β-keto ester.

  • Introduction of Ethoxy Groups: : Ethoxy groups are introduced at the 7 and 3 positions through subsequent substitution reactions. This can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under appropriate reaction conditions.

  • Phenoxy Substitution: : The 2-ethoxyphenoxy group is introduced through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base to deprotonate the phenol, followed by the addition of the ethoxyphenoxy group.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the chromen-4-one core. Common reagents include alkyl halides and strong bases.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted chromen-4-one derivatives.

Scientific Research Applications

7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules

  • Biology: : The compound has been studied for its biological activity, including its potential as an antioxidant, anti-inflammatory agent, and enzyme inhibitor.

  • Medicine: : Research has explored its use in drug development, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders.

  • Industry: : It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one and related chromen-4-one derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference ID
This compound - 7-ethoxy
- 3-(2-ethoxyphenoxy)
368.36* High lipophilicity; hypothesized enhanced bioavailability
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one - 7-hydroxy
- 3-(2-methoxyphenyl)
298.29 Antioxidant activity; structural similarity to natural flavonoids
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one - 2-(4-methylsulfonylphenyl) 316.35 Antimicrobial activity; electron-withdrawing sulfonyl group enhances reactivity
2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one - 2-ethyl
- 3-(4-ethylphenoxy)
- 7-hydroxy
310.35 Moderate antitumor activity; hydroxyl group enables hydrogen bonding
3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one - 3-hydroxy
- 2-(4-methylsulfonylphenyl)
332.33 Enhanced solubility due to sulfonyl group; evaluated for enzyme inhibition
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one - 2-(4-fluorophenyl)
- 3-hydroxy
256.23 Antiproliferative activity against cancer cells; halogen substitution improves stability

*Calculated based on molecular formula C₁₉H₂₀O₅.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The ethoxy groups in this compound increase its logP value compared to hydroxylated analogs like 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one . This modification may enhance blood-brain barrier penetration, a critical factor for neuroactive compounds. In contrast, sulfonyl (e.g., 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) and trifluoromethyl groups (e.g., 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity Trends: Hydroxyl groups (e.g., in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) are associated with hydrogen bonding to biological targets, enhancing antiproliferative activity . Ethoxy and methoxy groups may reduce direct target binding but improve pharmacokinetic properties. For example, 2-ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one shows moderate antitumor activity due to balanced lipophilicity and hydrogen-bonding capacity .

Synthetic Accessibility: Ethoxy-substituted chromen-4-ones often require multi-step synthesis with protective group strategies. For instance, 7-ethoxy derivatives are typically synthesized via Williamson etherification or nucleophilic substitution under alkaline conditions . Brominated analogs (e.g., 7-bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one) highlight the role of halogenation in diversifying chromen-4-one libraries for structure-activity relationship (SAR) studies .

Biological Activity

7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20O4C_{19}H_{20}O_4 with a molecular weight of approximately 312.36 g/mol. The structure features a chromone core substituted with ethoxy groups, which may influence its interaction with biological targets.

Anticancer Properties

Several studies have indicated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a study focused on related chromone derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The mechanism often involves the inhibition of cell proliferation and the induction of cell cycle arrest at the G2/M phase.

Study Findings
Identified novel derivatives with cytotoxic effects against various cancer cell lines.
Suggested that chromone derivatives may act as potential candidates for drug development in oncology.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of chromone derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various studies. The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory processes.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.

Case Studies

A series of case studies have explored the efficacy of this compound in preclinical models:

  • Case Study on Cancer Cell Lines : In vitro studies using breast cancer cell lines showed that the compound reduced cell viability significantly compared to controls, suggesting potent anticancer effects.
  • Inflammation Model : Animal models treated with the compound exhibited reduced symptoms of inflammation, as evidenced by lower levels of inflammatory markers in serum assays.

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